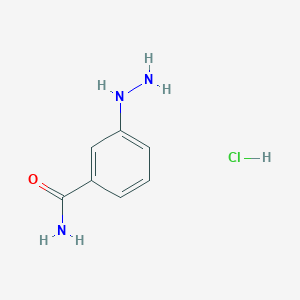

3-Hydrazinylbenzamide hydrochloride

説明

Contextual Significance of Hydrazine (B178648) and Benzamide (B126) Functionalities in Chemical Systems

The chemical behavior and utility of 3-Hydrazinylbenzamide (B193163) hydrochloride are deeply rooted in the intrinsic properties of its two core functional groups: hydrazine and benzamide.

The hydrazine functional group (-NHNH2) is a potent and versatile component in chemical synthesis. nih.gov As a derivative of ammonia, it is characterized by the presence of a nitrogen-nitrogen single bond and possesses two nucleophilic nitrogen atoms. kcl.ac.ukbldpharm.com This feature makes hydrazine and its derivatives powerful reducing agents and valuable precursors in a myriad of chemical transformations. nih.govkcl.ac.uk They are fundamental in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles and pyridazines, which are prevalent scaffolds in pharmaceuticals. bldpharm.com The reactivity of the hydrazine group allows it to readily react with carbonyl compounds to form hydrazones, which are key intermediates in reactions like the Wolff-Kishner reduction and various cyclization reactions. bldpharm.com In industrial applications, hydrazines are utilized as foaming agents for polymers, rocket propellants, and corrosion inhibitors in water treatment systems. nih.govbldpharm.comevitachem.com

The benzamide functionality consists of a benzene (B151609) ring attached to a carboxamide group (-C(=O)NH2). This arrangement makes it the simplest amide derivative of benzoic acid. The amide group is a cornerstone of many biologically active molecules and polymers. The benzamide structure itself serves as a crucial building block in the pharmaceutical industry for the synthesis of drugs, including anticonvulsants and antidepressants. The presence of the benzene ring and the polar amide group allows for a range of chemical modifications and interactions, such as hydrogen bonding and aromatic stacking. Benzamide is also used as an intermediate in the manufacturing of dyes and plastics.

The combination of these two functionalities in one molecule, as seen in 3-Hydrazinylbenzamide hydrochloride, creates a bifunctional reagent with significant potential in constructing complex molecular architectures, particularly those of interest in medicinal chemistry.

Overview of Aromatic Hydrazides in Contemporary Organic Synthesis Research

Aromatic hydrazides, a class of compounds that includes this compound, are organic derivatives of hydrazine that contain an acyl group attached to a nitrogen atom. These compounds are pivotal intermediates in modern organic synthesis due to their versatile reactivity. bldpharm.com

A primary application of aromatic hydrazides is in the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. bldpharm.com The hydrazide moiety can undergo cyclization reactions with various reagents to form five-, six-, or seven-membered rings containing one or more heteroatoms. bldpharm.com For instance, the reaction of aromatic hydrazides with diketones or their equivalents is a common method for constructing pyrazole (B372694) and pyridazinone rings.

Furthermore, aromatic hydrazides are key precursors to aromatic diazenes through oxidation. Recent research has focused on developing environmentally friendly or "green" oxidation methods for this transformation, utilizing recyclable, metal-free reagents. The resulting diazenes are highly colored compounds and have applications as dyes and photoswitches.

The synthetic utility of aromatic hydrazides is also highlighted in their use in multicomponent reactions, where their ability to react with both electrophiles and nucleophiles allows for the efficient construction of complex molecules in a single step. The continued development of new reactions and applications for aromatic hydrazides underscores their importance in contemporary organic synthesis research.

Research Trajectory and Scholarly Importance of this compound

The scholarly importance of this compound is demonstrated by its application as a specialized chemical intermediate in targeted research projects, particularly in the field of medicinal chemistry. While not a widely commercialized end-product itself, its value lies in its role as a building block for the synthesis of more complex, biologically active molecules.

A notable example of its use is found in a study focused on the discovery of novel inhibitors for the enzyme Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa. nih.govkcl.ac.uk This enzyme is a crucial target for the development of new antibiotics to combat this opportunistic pathogen, which is a significant concern for individuals with cystic fibrosis. nih.govkcl.ac.uk

In this research, this compound was synthesized from 3-aminobenzamide (B1265367). nih.govkcl.ac.uk The resulting compound served as a key intermediate for the construction of novel pyrazole-based inhibitors. The hydrazinyl group of the molecule is particularly reactive and allows for the formation of the pyrazole ring, a common scaffold in medicinal chemistry known for its diverse biological activities. The benzamide portion of the molecule provides a point for further structural modifications to optimize the binding affinity and selectivity of the final inhibitor compounds.

The use of this compound in this context highlights its role in fragment-based drug discovery and lead optimization. Its specific substitution pattern makes it a valuable tool for medicinal chemists aiming to synthesize targeted libraries of compounds for biological screening. The research trajectory for this and similar compounds is thus closely tied to the ongoing quest for new therapeutic agents, where the ability to efficiently synthesize novel chemical scaffolds is paramount.

Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C7H10ClN3O | Inferred from structure |

| Molecular Weight | 187.63 g/mol | nih.gov |

| CAS Number | 536759-67-8 | bldpharm.combldpharm.com |

| Appearance | Pale brown amorphous solid | nih.govkcl.ac.uk |

| Synthesis | Prepared from 3-aminobenzamide | nih.govkcl.ac.uk |

Structure

3D Structure of Parent

特性

IUPAC Name |

3-hydrazinylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-7(11)5-2-1-3-6(4-5)10-9;/h1-4,10H,9H2,(H2,8,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRKFVOTXZCNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Optimized Preparations for Research Applications

Established Synthetic Pathways to 3-Hydrazinylbenzamide (B193163) Hydrochloride

The preparation of 3-Hydrazinylbenzamide hydrochloride can be approached through several well-documented synthetic routes. These methods primarily involve the transformation of readily available precursors such as 3-Aminobenzamide (B1265367) or the condensation of benzoic acid derivatives with hydrazine (B178648) compounds.

A principal and widely utilized method for synthesizing this compound begins with 3-Aminobenzamide. This pathway involves a two-step sequence: diazotization of the amino group followed by reduction of the resulting diazonium salt to the desired hydrazinyl group.

The initial step is the conversion of the aromatic primary amine of 3-Aminobenzamide into a diazonium salt. This is typically achieved by treating an acidic solution of the starting material, usually in hydrochloric acid, with sodium nitrite (B80452) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

The subsequent reduction of the diazonium salt is the crucial step that forms the hydrazinyl moiety. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) dissolved in a strong acid like hydrochloric acid. The diazonium salt solution is added to the stannous chloride solution, leading to the formation of the hydrazine, which then precipitates as its hydrochloride salt. The final product is typically isolated by filtration, washed, and dried.

Table 1: Representative Synthesis via 3-Aminobenzamide Transformation

| Step | Reagents & Conditions | Purpose |

| Diazotization | 3-Aminobenzamide, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂) | Formation of the intermediate diazonium salt from the primary amino group. |

| Reduction | Stannous Chloride (SnCl₂), Hydrochloric Acid (HCl) | Reduction of the diazonium salt to the corresponding hydrazinyl group, forming the hydrochloride salt. |

| Isolation | Filtration, Washing (e.g., with HCl), Drying | Purification and isolation of the final this compound product. |

An alternative strategy for constructing the this compound molecule involves the reaction between a substituted benzoic acid precursor and a hydrazine derivative. google.com This approach builds the molecule by forming the acylhydrazide bond directly.

In one common variation, a 3-substituted benzoic acid is first converted to a more reactive derivative, such as an acyl chloride or an ester. For instance, 3-nitrobenzoyl chloride can be reacted with a hydrazine derivative. google.com The resulting nitro-substituted acylhydrazide is then subjected to a reduction step to convert the nitro group to an amino group, followed by the standard diazotization and reduction sequence as described previously to form the hydrazinyl group.

Another pathway involves the direct reaction of a benzoic acid ester, such as a methyl ester, with hydrazine hydrate (B1144303). google.com This reaction, known as hydrazinolysis, displaces the alcohol portion of the ester to form the corresponding acylhydrazide. nih.gov The choice of starting material, whether it is a 3-amino, 3-nitro, or other suitably substituted benzoic acid derivative, dictates the subsequent steps required to arrive at the final product.

Table 2: General Scheme for Synthesis from Benzoic Acid Precursors

| Precursor Type | Key Reaction Steps | Intermediate Product |

| Substituted Acyl Chloride | Reaction with a hydrazine derivative (e.g., N,N-dimethylhydrazine). google.com | Substituted benzoic acid hydrazide. google.com |

| Substituted Benzoic Acid Ester | Treatment with hydrazine hydrate (hydrazinolysis). google.comnih.gov | Substituted benzoic acid hydrazide. google.comnih.gov |

Parameters for Optimized Synthetic Yields and Enhanced Purity in Laboratory Settings

Achieving high yield and purity is a central goal in the synthesis of chemical compounds for research. rsc.org Optimization of the synthetic process for this compound involves careful control over several key parameters.

Key Optimization Parameters:

Temperature: Low temperatures (typically 0–5 °C) are crucial during the diazotization step to prevent the decomposition of the unstable diazonium salt, which would otherwise lead to side products and reduced yield.

Reagent Stoichiometry: The molar ratios of reactants, particularly the sodium nitrite for diazotization and the stannous chloride for reduction, must be precisely controlled. An excess or deficit of these reagents can lead to incomplete reactions or the formation of impurities.

Acid Concentration: The concentration of hydrochloric acid is important for both dissolving the starting material and ensuring the proper environment for the diazotization and subsequent reduction reactions.

Post-Reaction Processing: The method of isolation and purification significantly impacts the final purity. This includes washing the filtered product with appropriate solvents (like cold hydrochloric acid or diethyl ether) to remove unreacted starting materials and by-products. nih.gov Recrystallization from a suitable solvent system can further enhance purity. mdpi.com

Reaction Time: Adequate reaction time is necessary to ensure the completion of each step. Monitoring the reaction's progress, for example by using thin-layer chromatography (TLC), can help determine the optimal duration. mdpi.com

By systematically adjusting these parameters, researchers can develop a robust and reproducible protocol that maximizes the output of high-purity this compound, suitable for demanding research applications. rsc.org

Novel Synthetic Strategies and Green Chemistry Principles in Compound Preparation

Modern synthetic chemistry increasingly emphasizes the development of novel, efficient, and environmentally benign methodologies. While specific green chemistry applications for this compound are not extensively documented, principles from related syntheses can be applied to improve its preparation.

One area of innovation is the use of alternative energy sources to drive reactions. Sonochemistry, which uses ultrasonic irradiation, has been shown to accelerate reactions, increase yields, and reduce reaction times, often while using environmentally friendly solvents like water. nih.gov For instance, the synthesis of 1,3,5-triazine (B166579) derivatives using sonochemical methods can achieve yields of over 75% in as little as 5 minutes. nih.gov Applying such techniques to the synthesis of hydrazide derivatives could potentially offer a greener alternative to conventional heating.

Furthermore, developing continuous flow synthesis processes, as opposed to traditional batch reactions, can offer improved safety, consistency, and efficiency, aligning with green engineering principles. rsc.org

Advanced Chemical Reactivity and Derivatization Studies

Mechanistic Elucidation of Reaction Pathways and Product Formation

The chemical reactivity of 3-hydrazinylbenzamide (B193163) hydrochloride is fundamentally centered around the nucleophilic nature of the hydrazine (B178648) moiety. This functional group readily participates in condensation reactions with carbonyl compounds, leading to a diverse array of heterocyclic derivatives. The elucidation of the reaction pathways, particularly in the formation of pyrazole (B372694) rings, is often understood through the lens of well-established mechanisms such as the Knorr pyrazole synthesis. While specific mechanistic studies exclusively focused on 3-hydrazinylbenzamide hydrochloride are not extensively detailed in the public domain, the reaction pathways can be inferred from the general principles governing the reactions of arylhydrazines with 1,3-dicarbonyl compounds. rsc.orgname-reaction.comslideshare.net

The reaction between an arylhydrazine and a 1,3-dicarbonyl compound is a classic and versatile method for synthesizing pyrazole derivatives. nih.govmdpi.com The mechanism typically proceeds through a series of steps involving imine formation, cyclization, and dehydration to yield the aromatic pyrazole ring. name-reaction.comyoutube.com The presence of the benzamide (B126) group at the meta-position of the phenylhydrazine (B124118) ring introduces electronic effects that can influence the reactivity of the hydrazine group, although the fundamental pathway remains consistent with the Knorr synthesis.

A generally accepted mechanism for the reaction of this compound with an unsymmetrical 1,3-dicarbonyl compound, such as ethyl acetoacetate, is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine on one of the carbonyl carbons of the dicarbonyl compound. slideshare.netjk-sci.com This is typically followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrazole ring. The reaction is often catalyzed by acid. name-reaction.com

The key steps in the proposed reaction pathway are as follows:

Initial Imine/Enamine Formation: The reaction commences with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. With an unsymmetrical dicarbonyl compound, this initial attack can occur at either of the two non-equivalent carbonyl carbons, which is a critical factor in determining the final regiochemical outcome. rsc.org

Intramolecular Cyclization: The newly formed hydrazone undergoes an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the remaining carbonyl group. This step leads to the formation of a five-membered heterocyclic intermediate, a hydroxyl-pyrazolidine. rsc.org

Dehydration: The final step in the formation of the pyrazole ring is the acid-catalyzed dehydration of the hydroxyl-pyrazolidine intermediate. This elimination of a water molecule results in the formation of a double bond within the ring, leading to the aromatic and highly stable pyrazole system. rsc.org

The regioselectivity of the pyrazole formation is a significant aspect of the reaction when an unsymmetrical 1,3-dicarbonyl compound is used. rsc.org The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups, potentially leading to the formation of two different regioisomeric pyrazole products. The distribution of these products is influenced by several factors, including the electronic and steric nature of the substituents on the 1,3-dicarbonyl compound, the reaction conditions such as solvent and temperature, and the nature of the catalyst employed. nih.govnih.gov For instance, the use of aprotic dipolar solvents has been reported to improve yields in similar cyclocondensation reactions. nih.gov

The table below illustrates the potential products from the reaction of this compound with various 1,3-dicarbonyl compounds, a reaction that is central to its derivatization.

The derivatization of this compound is not limited to the Knorr synthesis. The hydrazine moiety can also participate in other mechanistically distinct reactions. For example, reactions with α,β-unsaturated ketones can lead to pyrazoline derivatives through a Michael addition followed by intramolecular cyclization and subsequent oxidation. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions involving in situ generated nitrilimines from arylhydrazones represent another pathway to pyrazole synthesis. nih.gov

Detailed kinetic studies on the Knorr pyrazole synthesis involving arylhydrazines have revealed that the reaction can be more complex than a simple stepwise mechanism suggests, sometimes involving autocatalytic pathways and previously unreported intermediates. rsc.org Such studies underscore the importance of transient flow methodologies for accurate data collection to understand the non-first-order nature of the reaction under certain conditions. rsc.org

The table below lists the chemical compounds mentioned in this article.

Sophisticated Analytical and Spectroscopic Characterization Techniques for Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. For 3-Hydrazinylbenzamide (B193163) hydrochloride, both ¹H and ¹³C NMR would be utilized to map the connectivity of atoms and define the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The aromatic region of the spectrum would be of particular interest, with the substitution pattern on the benzene (B151609) ring giving rise to a characteristic set of signals. The protons of the hydrazinyl (-NHNH₂) and benzamide (B126) (-CONH₂) groups would appear as distinct, exchangeable signals, the chemical shifts of which would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by revealing the number of unique carbon environments. The carbonyl carbon of the amide group would be expected to appear at a significantly downfield chemical shift. The aromatic carbons would also show distinct resonances based on their substitution.

Expected NMR Data for 3-Hydrazinylbenzamide hydrochloride (Hypothetical)

| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.2 - 8.0 | Multiplet | Aromatic protons on the benzene ring. |

| ¹H | ~8.5 | Broad Singlet | Amide protons (-CONH₂). |

| ¹H | ~9.0 | Broad Singlet | Hydrazinyl protons (-NHNH₂). |

| ¹³C | ~170 | Singlet | Carbonyl carbon of the amide. |

| ¹³C | 120 - 150 | Multiple Singlets | Aromatic carbons. |

Note: The exact chemical shifts are hypothetical and would need to be confirmed by experimental data.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fingerprinting and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS would be used to confirm the molecular weight and to gain structural information through fragmentation analysis.

Molecular Ion Peak: In an MS experiment, the molecule would be ionized, and the mass of the resulting molecular ion would be detected. This would provide a direct confirmation of the compound's molecular weight.

Fragmentation Pattern: The molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The pattern of these fragment ions serves as a "molecular fingerprint." For this compound, expected fragmentation pathways could include the loss of the hydrazinyl group, the amide group, or cleavage of the benzene ring. libretexts.orgmiamioh.edu Tandem mass spectrometry (MS/MS) could be employed to isolate a specific fragment ion and induce further fragmentation, providing even more detailed structural information. libretexts.org

Hypothetical Fragmentation Data for this compound

| Fragment Ion (m/z) | Possible Identity |

| [M]+ | Molecular Ion |

| [M - 17]+ | Loss of NH₃ |

| [M - 31]+ | Loss of N₂H₃ |

| [M - 44]+ | Loss of CONH₂ |

Note: These are plausible fragmentation pathways based on general principles of mass spectrometry. libretexts.orgmiamioh.edu

Chromatographic Separations for Purity Analysis and Compound Isolation in Research

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the isolation of the target compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity assessment in pharmaceutical and chemical research. A reversed-phase HPLC method would likely be developed for this compound. In this method, a non-polar stationary phase (like a C18 column) would be used with a polar mobile phase. By adjusting the composition of the mobile phase, a separation of the target compound from any impurities can be achieved. The retention time of the compound would be a characteristic property under specific HPLC conditions. For a related compound, Hydralazine hydrochloride, a gradient HPLC method has been developed using an Inertsil ODS-3V column with a mobile phase consisting of a phosphate (B84403) buffer and methanol. researchgate.net A similar approach could be adapted for this compound.

For a more powerful analysis, HPLC can be directly coupled with mass spectrometry in a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov This allows for the separation of compounds by HPLC, followed by their immediate detection and identification by MS. This is particularly useful for identifying unknown impurities by providing both their retention time and their mass-to-charge ratio.

In some cases, the analytical properties of a compound may not be ideal for a particular technique. Chemical derivatization involves chemically modifying the analyte to improve its detectability or chromatographic behavior. For a compound containing a hydrazinyl group, derivatization could be employed to, for example, attach a chromophore for enhanced UV detection in HPLC or to improve its ionization efficiency for MS analysis.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state. This technique would involve growing a single crystal of this compound and diffracting X-rays off of it. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions in the crystal lattice. mdpi.com This provides an unambiguous confirmation of the molecular structure. While no specific crystal structure data for this compound is publicly available, the crystal structure of a related compound, hydrazinium (B103819) trinitromethide, has been determined, showcasing the application of this technique to hydrazine-containing salts. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

For the benzamide (B126) portion of the molecule, the aromatic ring and the amide group (–CONH₂) are key features. The delocalized π-electron system of the benzene (B151609) ring significantly influences the molecule's electronic properties. The amide group is a resonance-stabilized functional group. Theoretical analysis of similar aromatic amides has shown that there is a delicate balance between the rotation around the Ar-CO bond and the C-N bond, which affects the molecule's conformation and electronic state. nih.gov

The hydrazinyl group (–NHNH₂) attached to the benzene ring is a strong electron-donating group. This property arises from the lone pair of electrons on the nitrogen atoms, which can be delocalized into the aromatic ring, thereby increasing the electron density of the ring, particularly at the ortho and para positions.

Key Electronic Properties Predicted by Quantum Chemical Calculations:

| Property | Predicted Characteristic for 3-Hydrazinylbenzamide (B193163) hydrochloride |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity. For this compound, the electron-donating hydrazinyl group would raise the energy of the HOMO, likely leading to a smaller HOMO-LUMO gap and thus higher reactivity compared to unsubstituted benzamide. |

| Electron Density Distribution | The electron density is expected to be highest around the nitrogen and oxygen atoms of the amide and hydrazinyl groups, as well as on the aromatic ring, influenced by the electron-donating nature of the hydrazinyl group. |

| Reactivity Sites | The nitrogen atoms of the hydrazinyl group are likely nucleophilic centers, prone to electrophilic attack. The carbonyl carbon of the amide group is an electrophilic site. The aromatic ring is activated towards electrophilic substitution. |

DFT studies on similar molecules, such as benzamide derivatives, have been used to calculate various molecular descriptors to understand their structure and functions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their conformational flexibility and interactions with their environment. For 3-Hydrazinylbenzamide hydrochloride, MD simulations can explore the rotational freedom around the C-C and C-N bonds.

The interaction between the amide and hydrazinyl groups, as well as their interactions with the aromatic ring, will govern the preferred conformations of the molecule. MD simulations on aromatic amides have revealed complex dynamic features, including helix formation and strand slippage in oligomers, driven by π-π stacking interactions. nih.gov While this compound is a smaller molecule, the principles of intermolecular and intramolecular interactions remain relevant.

Expected Findings from MD Simulations:

Conformational Preferences: The simulations would likely reveal the most stable conformations, determined by a balance of steric hindrance and electronic interactions between the functional groups.

Hydrogen Bonding: The presence of N-H and C=O groups allows for the formation of both intramolecular and intermolecular hydrogen bonds, which would be a key factor in its condensed-phase behavior.

Solvent Effects: MD simulations in a solvent like water would demonstrate how the molecule interacts with its surroundings, which is crucial for understanding its behavior in biological or chemical systems.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of intermediates and transition states that may be difficult to observe experimentally. For this compound, several types of reactions could be studied.

The synthesis of benzamides and the reactions of hydrazines have been the subject of computational investigation. For instance, the oxidation of benzylamines to benzamides has been studied, revealing the role of catalysts in the reaction mechanism. rsc.org Similarly, the reaction of hydrazines with carbonyl compounds to form hydrazones and related structures has been elucidated using DFT, highlighting the role of catalysts and the sequence of elementary steps. nih.govresearchgate.net

Computational studies on the oxidation of hydrazine (B178648) have shown that such reactions can proceed through multiple pathways, each with its own set of intermediates and transition states. sciencepublishinggroup.comresearchgate.net These studies provide a framework for understanding the potential reactivity of the hydrazinyl group in this compound.

Potential Computationally Studied Reactions:

| Reaction Type | Focus of Computational Study |

| Amide Bond Formation/Hydrolysis | Elucidation of the transition states and intermediates involved in the formation or breaking of the amide bond. |

| Reactions of the Hydrazinyl Group | Investigation of oxidation reactions or condensation reactions with carbonyl compounds, mapping out the potential energy surface of the reaction. |

| Electrophilic Aromatic Substitution | Modeling the substitution reactions on the benzene ring to predict the regioselectivity and the activation energies for different electrophiles. |

In Silico Prediction of Molecular Interactions and Binding Affinities for Chemical Targets

In silico methods, particularly molecular docking, are widely used to predict how a molecule might interact with a biological target, such as a protein. mdpi.com These methods are a cornerstone of modern drug discovery. For this compound, docking studies could be used to predict its binding mode and affinity to various enzymes or receptors.

The benzamide scaffold is present in many biologically active compounds, and numerous docking studies have been performed on benzamide derivatives. nih.gov These studies often reveal the importance of hydrogen bonding and hydrophobic interactions for binding. The hydrazinyl group can also participate in hydrogen bonding and may influence the binding specificity.

Key Aspects of In Silico Predictions:

Binding Mode: Docking simulations would predict the orientation and conformation of the molecule within the binding site of a target protein.

Binding Affinity: The simulations would provide a score that estimates the strength of the interaction, helping to prioritize compounds for further experimental testing.

Interaction Analysis: The specific interactions, such as hydrogen bonds and van der Waals contacts, between the molecule and the protein would be identified, providing insights into the basis of its potential biological activity.

Studies on benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have demonstrated the use of molecular docking to identify potential inhibitors of protein kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. protoqsar.com While a specific QSAR model for this compound would require a dataset of related compounds with measured activities, the principles of QSAR can be discussed in the context of its structural features.

QSAR models are built by calculating a set of molecular descriptors for each compound in a library and then using statistical methods to find a correlation between these descriptors and the observed activity. researchgate.net For a library of compounds based on the this compound scaffold, the following descriptors would likely be important:

Important Descriptors for QSAR Models of Benzamide Derivatives:

| Descriptor Class | Examples | Predicted Influence on Activity |

| Electronic Descriptors | Atomic charges, dipole moment, HOMO/LUMO energies | The distribution of charge and the ability to participate in electronic interactions are often critical for biological activity. |

| Steric/Topological Descriptors | Molecular weight, shape indices, connectivity indices | The size and shape of the molecule must be complementary to the binding site of the target. |

| Hydrophobic Descriptors | LogP (octanol-water partition coefficient) | Hydrophobicity influences how a molecule distributes between aqueous and lipid environments, which is important for reaching its target. |

QSAR studies on benzamide derivatives have successfully identified key structural features responsible for their activity as, for example, histone deacetylase inhibitors. nih.gov These studies often highlight the importance of hydrophobic character and hydrogen bonding groups for activity. nih.govnih.gov

Applications in Advanced Organic Synthesis and Molecular Design

A Versatile Intermediate for Complex Organic Scaffolds

The reactivity of the hydrazinyl and benzamide (B126) functional groups makes 3-hydrazinylbenzamide (B193163) hydrochloride a versatile intermediate in the synthesis of diverse and complex organic structures.

Precursor in the Construction of Nitrogen-Containing Heterocycles

The primary application of 3-hydrazinylbenzamide hydrochloride in organic synthesis is as a precursor for nitrogen-containing heterocyclic compounds. These ring systems are fundamental components of many biologically active molecules. The hydrazine (B178648) moiety is particularly reactive and readily participates in cyclization reactions to form stable ring structures.

A significant application is in the synthesis of substituted pyridazinones and phthalazinones . These reactions typically involve a multi-step process that begins with a Friedel–Crafts acylation to produce a keto-carboxylic acid. This intermediate then reacts with a hydrazine derivative, such as 3-hydrazinylbenzamide, leading to the formation of a hydrazone. Subsequent intramolecular cyclization yields the final pyridazinone or phthalazinone core. researchgate.net This synthetic strategy is a cornerstone for creating libraries of compounds for biological screening.

The general mechanism involves the following key steps:

Hydrazone Formation: The nucleophilic hydrazine group of 3-hydrazinylbenzamide attacks a carbonyl group of an appropriate precursor, such as a γ-keto acid.

Intramolecular Cyclization: The newly formed hydrazone undergoes a cyclization reaction, often promoted by heat or a catalyst, to form the heterocyclic ring. This step involves the elimination of a water molecule to yield the stable aromatic or partially saturated ring system. researchgate.net

These heterocycles are of significant interest in medicinal chemistry. For instance, various pyridazinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. researchgate.net

Role in Multicomponent Reactions (MCRs)

While specific examples detailing the use of this compound in multicomponent reactions (MCRs) are not extensively documented in readily available literature, its structural motifs are highly relevant to this class of reactions. MCRs involve the combination of three or more starting materials in a single synthetic operation to form a complex product.

The hydrazine functional group is a common component in many MCRs. For example, the synthesis of pyridazinones and phthalazinones can be achieved through an ultrasound-promoted three-component reaction involving an arene, a cyclic anhydride, and an arylhydrazine in the presence of an ionic liquid catalyst. researchgate.net Given that 3-hydrazinylbenzamide is an arylhydrazine, it is a suitable candidate for such reactions, allowing for the direct incorporation of the benzamide functionality into the final product. These reactions are valued for their efficiency, atom economy, and the ability to rapidly generate molecular diversity.

Contribution to Fragment-Based Approaches in Chemical Biology Research

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in modern medicinal chemistry, complementing traditional high-throughput screening. nih.gov FBDD utilizes small, low-complexity molecules, or "fragments," to identify starting points for developing high-affinity ligands for biological targets. nih.govnih.gov

This compound, with a molecular weight that aligns with the "Rule of Three" often used to define fragments (MW ≤ 300 Da), is an ideal candidate for inclusion in fragment libraries. nih.gov The benzamide portion is a common feature in many enzyme inhibitors, while the hydrazinyl group provides a reactive handle for linking fragments together or for growing the fragment into a more potent lead compound.

The FBDD process typically involves:

Screening a library of fragments to identify low-affinity binders to a protein target.

Using structural biology techniques, such as X-ray crystallography, to determine the binding mode of the fragment.

Elaborating the fragment hit by adding other chemical groups to improve potency and selectivity.

The utility of such fragments allows drug discovery to be more accessible beyond major pharmaceutical companies, enabling smaller biotech firms and academic labs to engage in early-stage drug research. youtube.com

Development of Chemical Probes for Receptor and Enzyme Studies

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. These molecules are designed to interact with a specific protein, often an enzyme or receptor, to modulate its function. The development of such probes frequently relies on versatile chemical scaffolds that can be readily modified.

This compound is a valuable precursor for creating chemical probes. Its benzamide core is a known structural motif in inhibitors of various enzymes, notably poly(ADP-ribose) polymerase (PARP). The hydrazinyl group offers a convenient point for chemical modification. For example, it can be used to attach reporter tags, such as fluorescent dyes or biotin, or to link the molecule to a solid support for affinity chromatography.

A common strategy involves converting the hydrazine into other functional groups or using it as a nucleophile to connect to other molecular components. This allows for the systematic modification of the probe to optimize its binding affinity and selectivity for the target protein. Such probes are instrumental in studies aimed at understanding enzyme mechanisms and the cellular roles of target proteins. nih.gov

Applications in Materials Chemistry Research

While the primary applications of this compound are in medicinal chemistry, its chemical properties also suggest potential uses in materials science, although these are less explored.

The presence of two reactive functional groups allows it to act as a monomer or a cross-linking agent in the synthesis of polymers. For instance, the hydrazine and amide groups could participate in polycondensation reactions to form novel polyamides or other nitrogen-containing polymers. These materials could possess unique thermal or mechanical properties.

Additionally, the aromatic nature of the benzamide core, combined with the reactive hydrazine group, makes it a candidate for the synthesis of functional dyes. The hydrazine can be converted into an azo group (-N=N-), a common chromophore in many dyes. By coupling diazotized 3-aminobenzamide (B1265367) (the precursor to 3-hydrazinylbenzamide) with various aromatic compounds, a range of colored substances could be produced for applications in textiles, printing, or as indicators.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Catalytic Methods

The traditional synthesis of aryl hydrazines often involves diazotization of anilines followed by reduction, a process that can generate unstable intermediates and significant waste. wikipedia.org Modern synthetic chemistry offers more elegant and efficient alternatives, particularly through metal-catalyzed cross-coupling reactions.

Future research into the synthesis of 3-Hydrazinylbenzamide (B193163) hydrochloride could greatly benefit from the application of palladium-catalyzed C-N coupling reactions . These methods have shown success in coupling aryl halides with hydrazine (B178648) to form aryl hydrazines, even at low catalyst loadings. nih.govslideshare.net For the synthesis of 3-Hydrazinylbenzamide hydrochloride, this would likely involve the coupling of a 3-halobenzamide with hydrazine hydrate (B1144303) in the presence of a suitable palladium catalyst and ligand.

Copper-catalyzed cross-coupling reactions represent another promising avenue. These methods have been effectively used for the synthesis of aryl hydrazines from aryl halides and hydrazine hydrate, often with the advantage of using a more economical catalyst compared to palladium. mdpi.com The development of a copper-catalyzed synthesis for this compound could offer a cost-effective and scalable production route.

The table below outlines potential catalytic systems that could be explored for the synthesis of this compound.

| Catalyst System | Reactants | Potential Advantages |

| Palladium-based | 3-Chlorobenzamide, Hydrazine hydrate | High efficiency, low catalyst loadings |

| Copper-based | 3-Bromobenzamide, Hydrazine hydrate | Cost-effective, good functional group tolerance |

Development of Advanced Derivatization Strategies for Enhanced Functionality

The this compound scaffold possesses two key functional groups ripe for derivatization: the hydrazinyl moiety and the benzamide (B126) group. Advanced derivatization strategies can be employed to generate a diverse library of compounds with tailored properties.

The hydrazinyl group is a versatile handle for a variety of chemical transformations. Condensation reactions with aldehydes and ketones can yield a wide array of hydrazones, which are themselves a class of compounds with significant biological and material science applications. nih.gov Furthermore, the hydrazinyl group can be acylated or sulfonated to introduce different substituents that can modulate the compound's electronic and steric properties.

The benzamide functional group also offers opportunities for modification. While the amide bond itself is relatively stable, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, provided the existing substituents direct the incoming group to a desired position. acs.org Alternatively, the amide nitrogen can be alkylated or arylated under specific conditions, although this can be more challenging.

Future research should focus on developing orthogonal protection strategies that allow for the selective derivatization of either the hydrazinyl or the benzamide group, thus enabling the synthesis of a wide range of structurally diverse molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. nih.gov The synthesis of hydrazine derivatives, in particular, can benefit from the precise control over reaction parameters that flow chemistry provides, potentially minimizing the formation of byproducts. ontosight.ainih.gov

A future research paradigm would involve the development of a continuous flow process for the synthesis of this compound and its derivatives. This could involve pumping the starting materials through a heated reactor containing a packed bed of a heterogeneous catalyst, followed by in-line purification. Such a system would not only allow for the rapid and safe production of the target compounds but also facilitate the automated synthesis of a library of derivatives for high-throughput screening. The synthesis of other pharmaceutical products has demonstrated the potential for increased yields and reduced reaction times using flow chemistry compared to traditional batch methods. malvernpanalytical.com

Expansion of Computational Modeling in Predictive Chemical Research

Computational modeling has become an indispensable tool in modern chemical research and drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. nih.govnih.gov For a molecule like this compound, computational studies can provide valuable insights into its electronic structure, conformational preferences, and potential interactions with biological targets. nih.gov

Density Functional Theory (DFT) calculations can be employed to understand the reactivity of the different functional groups and to predict the regioselectivity of derivatization reactions. Furthermore, molecular docking and dynamics simulations can be used to explore the potential of this compound derivatives as inhibitors of specific enzymes or as ligands for particular receptors. welltestingjournal.com The use of artificial intelligence and machine learning in drug discovery is also on the rise, with predictive models being developed to assess the "drug-likeness" of virtual compounds before they are synthesized. ontosight.ainih.gov

Future research should leverage these computational tools to guide the design of novel this compound derivatives with optimized properties for specific applications.

Contribution to the Design of Next-Generation Chemical Building Blocks

Chemical building blocks are the fundamental units from which more complex molecules are constructed. The this compound scaffold has the potential to serve as a valuable privileged scaffold in medicinal chemistry. nih.gov The term "privileged scaffold" refers to a molecular framework that is able to bind to multiple biological targets, making it a rich source of new drug candidates.

The combination of the hydrazine and benzamide moieties within a single molecule offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as an aromatic ring capable of engaging in various non-covalent interactions. This structural motif is found in a number of biologically active compounds. For instance, aryl hydrazide derivatives have been investigated as potent inhibitors of the influenza A virus RNA-dependent RNA polymerase.

By systematically exploring the chemical space around the this compound core, it may be possible to develop next-generation building blocks for the synthesis of novel therapeutics and functional materials. The strategic derivatization of this scaffold could lead to the discovery of compounds with a wide range of biological activities.

Q & A

Q. What are the optimal synthetic routes for 3-hydrazinylbenzamide hydrochloride, and how can reaction conditions be optimized for high yield?

The synthesis typically involves hydrazine derivatives reacting with a benzamide precursor. For example, 3-aminobenzamide can be treated with hydrazine hydrate under reflux in ethanol, followed by HCl addition to precipitate the hydrochloride salt. Key optimizations include:

- Temperature control : Maintaining reflux (~80°C) ensures complete conversion while minimizing side reactions.

- Stoichiometry : A 1:1.2 molar ratio of 3-aminobenzamide to hydrazine hydrate improves yield (up to 99% reported) .

- Workup : Acidification with concentrated HCl and recrystallization from ethanol/water enhances purity (>95% by HPLC) .

Characterization via NMR (DMSO-: δ 10.3 ppm, broad singlet for NH) and IR (1646 cm, C=O stretch) is critical .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

A multi-technique approach is recommended:

- NMR Spectroscopy : NMR resolves aromatic protons (δ 7.1–7.9 ppm) and hydrazine NH signals (δ 4.8–10.3 ppm). NMR confirms the carbonyl at δ 167.7 ppm .

- IR Spectroscopy : Peaks at 3271 cm (N–H stretch) and 1561 cm (C–N bend) validate the hydrazine moiety .

- Mass Spectrometry : ESI-MS ([M+H] = 152.0) confirms molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use desiccants and avoid prolonged exposure to humidity. Gloves and goggles are mandatory due to potential irritation .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields or purity be resolved?

Discrepancies often arise from:

- Impurity profiles : Use gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) to identify byproducts.

- Hydrazine excess : Titration or NMR integration of NH signals quantifies unreacted hydrazine .

- Crystallization conditions : Screen solvents (e.g., ethanol vs. isopropanol) to optimize crystal habit and purity .

Q. What mechanistic insights explain the role of this compound in inhibiting bacterial enzymes like MurB?

The compound acts as a competitive inhibitor by mimicking the natural substrate (UDP-N-acetylenolpyruvylglucosamine). Key steps:

- Enzyme kinetics : Measure via Lineweaver-Burk plots under varying substrate/inhibitor concentrations.

- Docking studies : Molecular modeling (e.g., AutoDock) predicts binding to MurB’s active site, with hydrogen bonds to Arg231 and Tyr189 residues .

- Mutagenesis : Ala-scanning of MurB identifies critical residues for inhibitor binding .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

- Accelerated stability testing : Expose samples to 40°C/75% RH for 1–3 months. Monitor degradation via HPLC.

- Lyophilization : Freeze-drying reduces hydrolytic degradation.

- Antioxidants : Add 0.1% w/v ascorbic acid to buffer formulations .

Q. How can researchers validate the compound’s purity for in vitro biological assays?

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., cell lysates)?

- HPLC-UV : Use a C18 column with UV detection at 254 nm. LOD < 0.5 µg/mL.

- LC-MS : Electrospray ionization in positive mode ([M+H] = 152.0) enhances specificity .

- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix interference .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。